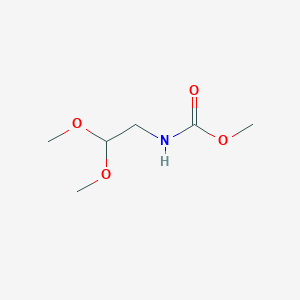

Methyl (2,2-dimethoxyethyl)carbamate

Description

Properties

IUPAC Name |

methyl N-(2,2-dimethoxyethyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO4/c1-9-5(10-2)4-7-6(8)11-3/h5H,4H2,1-3H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AATMRQDBVLBXIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (2,2-dimethoxyethyl)carbamate can be synthesized through several methods. One common approach involves the reaction of methyl chloroformate with 2,2-dimethoxyethanol in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate ester .

Another method involves the use of carbamoyl chlorides, which react with alcohols to form carbamate esters. This reaction can be carried out under mild conditions and is often used for the synthesis of various carbamates .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, yield, and purity requirements. The reactions are typically carried out in batch or continuous reactors, and the product is purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Methyl (2,2-dimethoxyethyl)carbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carbamates with different oxidation states.

Reduction: Reduction reactions can convert the carbamate group to amines or other functional groups.

Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbamates with higher oxidation states, while reduction can produce amines .

Scientific Research Applications

Medicinal Chemistry Applications

Carbamate Motif in Drug Design

The carbamate group is increasingly recognized for its role in drug design, serving as a key structural motif in many pharmaceutical compounds. Methyl (2,2-dimethoxyethyl)carbamate functions as a peptide bond surrogate due to its chemical stability and ability to enhance permeability across cellular membranes. This makes it valuable in developing enzyme inhibitors and other therapeutic agents .

Table 1: Carbamate-Based Drugs

| Drug Name | Active Ingredient | Mechanism of Action |

|---|---|---|

| Aldicarb | N-methylcarbamic acid ester | Inhibits acetylcholinesterase |

| Donepezil | Carbamate derivative | Acetylcholinesterase inhibitor |

| Rivastigmine | Carbamate derivative | Acetylcholinesterase inhibitor |

Agricultural Applications

Insecticides

This compound is related to several carbamate insecticides known for their effectiveness against pests through the inhibition of acetylcholinesterase, leading to increased levels of acetylcholine at synapses. This mechanism is crucial for the control of agricultural pests and disease vectors .

Case Study: Aldicarb

Aldicarb, a well-known carbamate insecticide, has been widely used due to its systemic action in plants. Its properties include high water solubility and stability under acidic conditions, making it effective against a variety of pests while raising concerns about groundwater contamination .

Polymer Science

Reactive Intermediates

In polymer chemistry, this compound serves as a reactive intermediate in the synthesis of durable-press finishes for textiles. These finishes improve the crease resistance and flame-retardant properties of fabrics made from polyester-cotton blends .

Table 2: Applications in Polymer Science

| Application | Description |

|---|---|

| Durable-Press Finishes | Enhances crease resistance in fabrics |

| Flame Retardants | Improves fire resistance in textile applications |

| Urethane Production | Used in the synthesis of various urethane derivatives |

Chemical Synthesis

Synthesis of Carbamates

This compound can be synthesized through various methods involving the reaction of alcohols with isocyanates or carbonyl compounds. This versatility allows for its use as a building block in organic synthesis .

Table 3: Synthetic Routes

| Method | Reactants | Conditions |

|---|---|---|

| Alkoxycarbonylation | Alcohol + Isocyanate | Mild conditions |

| Reaction with Carbonyl Compounds | Alcohol + Carbonyl compound | Acidic or basic conditions |

Mechanism of Action

The mechanism of action of methyl (2,2-dimethoxyethyl)carbamate involves its interaction with specific molecular targets. In biological systems, carbamates can inhibit enzymes such as acetylcholinesterase by carbamylating the active site, leading to the accumulation of acetylcholine and disruption of normal neurotransmission . This mechanism is similar to that of other carbamate pesticides and drugs .

Comparison with Similar Compounds

Chemical Identity

- IUPAC Name : Methyl (2,2-dimethoxyethyl)carbamate

- CAS No.: 71556-07-5

- Molecular Formula: C₆H₁₃NO₄

- Molecular Weight : 163.17 g/mol .

Structural Features

The compound consists of a carbamate group (–O(CO)NH–) linked to a 2,2-dimethoxyethyl moiety. The dimethoxy group enhances solubility in polar solvents, while the carbamate group contributes to reactivity in nucleophilic or acidic conditions .

Physical Properties

Applications

Primarily used as a laboratory chemical and intermediate in organic synthesis, particularly in purpurinimide derivatives for photodynamic therapy research .

Toxicity

- GHS Hazards : Acute toxicity (oral, Category 4; H302), skin/eye irritation (H315, H319), respiratory irritation (H335) .

- Carcinogenicity: No components classified as carcinogens by IARC, ACGIH, or OSHA .

Comparison with Similar Compounds

Structural and Functional Differences

| Compound | Molecular Formula | Molecular Weight | Key Substituents |

|---|---|---|---|

| This compound | C₆H₁₃NO₄ | 163.17 | 2,2-dimethoxyethyl, methyl carbamate |

| Methyl ethylcarbamate | C₄H₉NO₂ | 119.12 | Ethyl, methyl carbamate |

| 2-Hydroxyethyl carbamate | C₃H₇NO₃ | 105.09 | 2-hydroxyethyl carbamate |

| Benzyl (2,2-dimethoxyethyl)(methyl)carbamate | C₁₃H₁₉NO₄ | 253.29 | Benzyl, 2,2-dimethoxyethyl, methyl |

Key Observations :

- Methoxy vs. Hydroxy Groups : The dimethoxyethyl group in the primary compound increases hydrophobicity compared to hydroxyethyl derivatives, which are more hydrophilic .

- Aromatic vs. Aliphatic : Benzyl derivatives (e.g., Benzyl (2,2-dimethoxyethyl)(methyl)carbamate) exhibit enhanced stability and UV absorption due to the aromatic ring .

Physical and Chemical Properties

| Property | This compound | Methyl ethylcarbamate | Benzyl Derivative |

|---|---|---|---|

| Physical State | Liquid | Liquid (assumed) | Solid (95% purity) |

| Storage | 2–8°C (inert atmosphere) | Not reported | Room temperature (stable) |

| Reactivity | Susceptible to hydrolysis under acidic/basic conditions | Similar carbamate reactivity | Enhanced stability due to benzyl group |

Notable Findings:

- Hydrolysis : Carbamates generally undergo hydrolysis to form amines and carbon dioxide. The dimethoxy group may slow hydrolysis compared to simpler ethyl carbamates .

- Thermal Stability : Benzyl derivatives show higher thermal stability, as evidenced by their synthesis at elevated temperatures without decomposition .

Biological Activity

Methyl (2,2-dimethoxyethyl)carbamate is a carbamate compound that has garnered attention for its potential biological activities and applications. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound can be described structurally as follows:

- Chemical Formula : CHNO

- Molecular Weight : 147.17 g/mol

The presence of two methoxy groups in its structure contributes to its solubility and reactivity, influencing its biological interactions.

Mechanisms of Biological Activity

Carbamate compounds, including this compound, exert their biological effects primarily through the inhibition of the enzyme acetylcholinesterase (AChE). This inhibition leads to an accumulation of acetylcholine at synaptic clefts, affecting neurotransmission. The following mechanisms have been identified:

- Neurotoxicity : Inhibition of AChE can result in overstimulation of cholinergic receptors, leading to symptoms such as muscle twitching, respiratory distress, and potential neurodegeneration.

- Metabolic Effects : Carbamates can influence metabolic pathways by altering glucose metabolism and inducing oxidative stress in various tissues.

Biological Activity in Animal Studies

Research has demonstrated significant biological effects of this compound in animal models. A study involving rats showed that administration of carbamate resulted in:

- Hematological Changes : Significant decreases in red blood cells (RBCs), white blood cells (WBCs), hemoglobin concentration, and hematocrit values were observed. These changes indicate potential bone marrow suppression or hemolytic effects due to carbamate toxicity .

| Parameter | Control Group | Carbamate Group | Vitamin A + Carbamate Group | Vitamin E + Carbamate Group |

|---|---|---|---|---|

| RBC Count (million/µL) | 6.5 | 4.0 | 5.5 | 5.8 |

| WBC Count (thousand/µL) | 8.0 | 4.5 | 6.0 | 6.3 |

| Hemoglobin Concentration (g/dL) | 15.0 | 10.0 | 12.5 | 12.8 |

| Hematocrit (%) | 45 | 30 | 38 | 39 |

- Metabolic Alterations : Increased serum glucose levels were noted in carbamate-treated groups, attributed to enhanced glycogenolysis due to cholinesterase inhibition .

Protective Effects of Antioxidants

The administration of antioxidants such as vitamin A and vitamin E alongside carbamate has shown protective effects against some of the toxicities induced by the compound:

- Restoration of Hematological Parameters : Both vitamins helped restore RBC and WBC counts closer to control levels.

- Reduction in Oxidative Stress : These antioxidants mitigated oxidative damage in liver and kidney tissues, suggesting a protective role against carbamate-induced toxicity .

Case Studies

Case studies have illustrated the practical implications of carbamate exposure in both agricultural settings and clinical scenarios:

- Agricultural Exposure : A case study on the use of methyl carbamate as an insecticide highlighted its neurotoxic effects on non-target organisms, including beneficial insects and mammals. The study emphasized the need for careful management practices to minimize exposure risks .

- Clinical Observations : Reports from clinical settings have documented cases of carbamate poisoning resulting from accidental ingestion or occupational exposure. Symptoms included respiratory failure and neurological disturbances, necessitating immediate medical intervention .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling Methyl (2,2-dimethoxyethyl)carbamate in laboratory settings?

- Methodological Answer :

- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315, H319 hazards) . Use respiratory protection (e.g., NIOSH-approved P95 respirators) in poorly ventilated areas due to potential respiratory irritation (H335) .

- Ventilation : Conduct reactions in fume hoods to minimize vapor/aerosol exposure .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite), collect in sealed containers, and dispose via licensed waste services .

- Storage : Store at 2–8°C under inert gas (e.g., nitrogen) to prevent decomposition .

Q. What synthetic routes are commonly employed for the preparation of this compound?

- Methodological Answer :

- Route 1 : React 2,2-dimethoxyethylamine with methyl chloroformate in anhydrous dichloromethane at 0–5°C, using triethylamine as a base to neutralize HCl byproducts. Purify via vacuum distillation (bp not reported; monitor by TLC) .

- Route 2 : Transesterification of a higher-boiling carbamate (e.g., ethyl carbamate) with 2,2-dimethoxyethanol under acid catalysis (e.g., p-toluenesulfonic acid) at 80–100°C. Isolate via fractional crystallization .

- Yield Optimization : Use Schlenk-line techniques to exclude moisture, which may hydrolyze the carbamate group .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

- Methodological Answer :

- NMR Analysis :

- ¹H NMR : Expect signals for methoxy groups (δ 3.2–3.4 ppm, singlet), dimethoxyethyl chain (δ 3.5–3.7 ppm, multiplet), and carbamate NH (δ 5.1–5.3 ppm, broad if present) .

- ¹³C NMR : Carbamate carbonyl at δ 155–160 ppm, methoxy carbons at δ 50–55 ppm .

- IR Spectroscopy : Carbamate C=O stretch at ~1700 cm⁻¹; O–C–O asymmetric stretch at ~1250 cm⁻¹ .

- Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 164.1 (C₆H₁₃NO₄) .

Advanced Research Questions

Q. What mechanistic insights explain the stability of this compound under varying pH conditions?

- Methodological Answer :

- Acidic Hydrolysis : Protonation of the carbamate oxygen leads to nucleophilic attack by water, yielding 2,2-dimethoxyethylamine and methyl carbonic acid (which decomposes to CO₂ and methanol). Monitor reaction progress via pH-dependent HPLC .

- Basic Hydrolysis : OH⁻ attacks the carbonyl carbon, forming a tetrahedral intermediate that collapses to release methylamine and 2,2-dimethoxyethyl carbonate. Kinetic studies (e.g., UV-Vis at 240 nm) can determine rate constants .

- Stability Testing : Conduct accelerated degradation studies (40°C, 75% RH) with LC-MS to identify decomposition products (e.g., dimethyl ether from demethylation) .

Q. How do conflicting toxicity data reports for carbamate derivatives inform the design of in vitro/in vivo studies?

- Methodological Answer :

- Data Reconciliation : Cross-reference regulatory assessments: While IARC and ACGIH classify the compound as non-carcinogenic , methyl carbamate analogs show species-specific carcinogenicity (e.g., positive in rats, negative in mice) . Pre-screen using Ames test (Salmonella TA100 ± metabolic activation) to rule out mutagenicity .

- In Vitro Models : Use primary human bronchial epithelial cells (HBEpC) to assess H335 (respiratory irritation) via IL-6/IL-8 cytokine release assays .

- Dosage Considerations : For acute toxicity (H302), derive LD₅₀ ranges from structural analogs (e.g., ethyl carbamate: rat oral LD₅₀ ~2000 mg/kg) and adjust exposure limits conservatively .

Q. What advanced analytical strategies can resolve discrepancies in physical property data (e.g., solubility, partition coefficients)?

- Methodological Answer :

- Solubility Profiling : Use shake-flask method with HPLC quantification: Dissolve 10 mg in 1 mL of water, DMSO, or hexane (25°C, 24 hr). Centrifuge and analyze supernatant . Preliminary data suggests low water solubility (log P ~0.5 estimated via EPI Suite) .

- Partition Coefficient (log P) : Validate computational predictions (e.g., XLogP3) with experimental octanol-water partitioning via UV spectrophotometry .

- Thermal Analysis : Perform DSC/TGA to determine melting/boiling points (currently unreported). Decomposition temperature (>150°C inferred) can guide storage protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.